molecular formula C13H16O2 B1443730 Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate CAS No. 58078-54-9

Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate

Cat. No.: B1443730
CAS No.: 58078-54-9
M. Wt: 204.26 g/mol
InChI Key: KJYFTZVBVMXPFV-UHFFFAOYSA-N
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Description

Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate is a specialty acrylate ester research chemical. It is classified as a phenol ester, an aromatic compound featuring a benzene ring substituted with an ester group . As a high-value building block in organic synthesis, this compound is primarily of interest in materials science research and polymer chemistry. Its molecular structure, which combines an acrylate group with a mesitylene (2,4,6-trimethylphenyl) moiety, is designed to impart specific properties to resulting polymers and small molecules. Researchers utilize this compound for the development of advanced polymer systems, including high-performance coatings, adhesives, and specialty resins . The presence of the sterically hindered 2,4,6-trimethylphenyl group is known to enhance the thermal stability and chemical resistance of polymeric materials, making them suitable for applications in harsh environments . Furthermore, its unsaturated acrylate double bond is reactive and allows for further functionalization through various chemical reactions, including polymerization and Michael additions, enabling the creation of custom-tailored molecular architectures . This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYFTZVBVMXPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30852615
Record name Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58078-54-9
Record name Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification via Acid-Alcohol Condensation

The most straightforward method involves esterification of the corresponding acid with methanol under acidic or catalytic conditions.

  • Typical Conditions:

    • Refluxing methanol with 3-(2,4,6-trimethylphenyl)prop-2-enoic acid
    • Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid
    • Removal of water to drive equilibrium toward ester formation
  • Reaction Scheme:

    $$
    \text{3-(2,4,6-trimethylphenyl)prop-2-enoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{H}2\text{O}
    $$

  • Notes:

    • Yield typically high (>85%)
    • Purification by distillation or chromatography
    • Reaction time varies from 2 to 6 hours depending on catalyst and temperature

Synthesis via Acyl Chloride Intermediate

An alternative approach involves conversion of the acid to its acyl chloride, followed by reaction with methanol.

  • Procedure:

    • Preparation of 2,4,6-trimethylbenzoyl chloride by reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride or oxalyl chloride
    • Subsequent reaction with methanol under controlled temperature (often 0–25 °C)
    • Use of base such as triethylamine to neutralize HCl formed
  • Advantages:

    • Faster reaction times (1–3 hours)
    • Higher purity of ester product due to fewer side reactions
  • Example from Patent Literature:

    • 10.06 g of 2,4,6-trimethylbenzoyl chloride (54 mmol) added dropwise to reaction mixture, stirred for 3 hours at room temperature, yielding ester product (US Patent US20080004464A1).

Knoevenagel Condensation Route

This method involves condensation of 2,4,6-trimethylbenzaldehyde with methyl acrylate or malonic acid derivatives.

  • Typical Conditions:

    • Base-catalyzed condensation (e.g., using piperidine or pyridine)
    • Solvent such as ethanol or dichloromethane
    • Reaction temperatures ranging from ambient to reflux
  • Reaction Scheme:

    $$
    \text{2,4,6-trimethylbenzaldehyde} + \text{methyl acrylate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
    $$

  • Research Findings:

    • This route allows stereoselective control over the E/Z isomers of the product
    • Yields generally range from 70% to 90%
    • Reaction times vary from 4 to 24 hours depending on conditions.

Data Table Summarizing Preparation Methods

Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Notes
Acid-Alcohol Esterification 3-(2,4,6-trimethylphenyl)prop-2-enoic acid + Methanol Acid catalyst (H2SO4, p-TsOH), reflux 2–6 h 85–95 Simple, scalable, water removal needed
Acyl Chloride Route 2,4,6-trimethylbenzoyl chloride + Methanol Base (triethylamine), 0–25 °C 1–3 h 90–98 High purity, faster, requires acyl chloride
Knoevenagel Condensation 2,4,6-trimethylbenzaldehyde + Methyl acrylate Base (piperidine), ethanol or DCM 4–24 h 70–90 Allows stereoselectivity, longer reaction

Detailed Research Findings

  • Catalyst Effects: Acid catalysts such as sulfuric acid and p-toluenesulfonic acid efficiently promote esterification, but require careful water removal to shift equilibrium. Base catalysts in Knoevenagel condensation influence stereochemistry of the double bond in the product.

  • Temperature Control: Lower temperatures (0–25 °C) during acyl chloride reaction prevent side reactions and improve selectivity. Reflux conditions accelerate esterification but may lead to minor byproducts if uncontrolled.

  • Purification Techniques: Chromatography (silica gel) and distillation under reduced pressure are effective in isolating pure this compound.

  • Stereochemical Considerations: Knoevenagel condensation can yield E/Z isomers; separation may be necessary depending on application.

  • Scale-Up Feasibility: The acyl chloride method is favored industrially for its speed and yield, while esterification is preferred in laboratory settings for simplicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Formation of 3-(2,4,6-trimethylphenyl)prop-2-enoic acid or corresponding ketones.

    Reduction: Formation of 3-(2,4,6-trimethylphenyl)propan-2-ol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Organic Synthesis

Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

  • Michael Addition : This reaction involves the addition of nucleophiles to the β-carbon of the compound, leading to the formation of more complex structures.
  • Aldol Condensation : The compound can participate in aldol reactions to form β-hydroxy esters, which can be further transformed into other functional groups.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against breast and colon cancer cells with IC50 values in the nanomolar range.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 50 nM, suggesting potent anticancer properties.

Materials Science

The compound is also explored for its applications in materials science:

  • Polymer Chemistry : this compound can be polymerized to create high-performance materials with desirable mechanical properties.

Data Table: Polymerization Applications

ApplicationDescription
CoatingsUsed in formulations for protective coatings
AdhesivesActs as a key component in adhesive formulations
CompositesEnhances strength and durability of composite materials

Enzyme Inhibition

The acetamido group may inhibit enzymes linked to metabolic disorders. This suggests potential therapeutic applications in treating conditions such as diabetes or obesity.

Mechanism of Action

The mechanism of action of methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(2,4,6-Trimethylphenyl)prop-2-enoate vs. Methyl (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoate (CAS: 1562464-30-5)
  • Structural Difference : The positional isomerism of methyl groups on the aromatic ring (2,4,6 vs. 2,4,5) alters steric and electronic effects.
  • The 2,4,5-isomer (CAS: 1562464-30-5) lacks symmetry, which may affect crystallization behavior and solubility .
This compound vs. Ethyl 2-Nitrilo-3-(2,4,6-Trimethoxyphenyl)prop-2-enoate (CAS: 930779-93-4)
  • Structural Differences: Aromatic Substituents: Trimethoxy (electron-donating via resonance) vs. trimethyl (electron-donating via induction). Functional Groups: Ethyl ester (vs. methyl) and a nitrilo (cyano) group at the α-position.
  • The nitrilo group introduces electron-withdrawing effects, increasing the electrophilicity of the α,β-unsaturated system for nucleophilic attacks .

Functional Group Modifications

This compound vs. (2E)-3-(2,4,5-Trimethylphenyl)prop-2-en-1-ol (CAS: 1563403-13-3)
  • Structural Differences :
    • Ester vs. Alcohol : The hydroxyl group replaces the methyl ester.
    • Aromatic Substituents : 2,4,5-trimethylphenyl (asymmetric) vs. 2,4,6-trimethylphenyl (symmetric).
  • Impact :
    • The hydroxyl group enables hydrogen bonding, increasing hydrophilicity and melting point compared to the ester.
    • The absence of an ester reduces stability under basic conditions but enhances reactivity in oxidation reactions .

Biological Activity

Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate, commonly referred to as a derivative of methacrylic acid, possesses significant biological activity that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and an aromatic ring with three methyl substituents. This unique structure contributes to its reactivity and biological interactions. The compound can undergo hydrolysis to release the corresponding acid, which may interact with various biological targets. The aromatic ring facilitates π-π interactions and hydrogen bonding, influencing its binding affinity and overall activity.

The biological activity of this compound is mediated through several mechanisms:

  • Oxidative Stress Modulation : The compound can influence oxidative stress pathways, potentially protecting cells from damage.
  • Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions like inflammation and cancer.
  • Receptor Modulation : Its interaction with specific receptors may alter signaling pathways critical for cell proliferation and survival.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes is a proposed mechanism for its efficacy.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models. It appears to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis .

Case Studies

  • Antimicrobial Activity :
    A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against Gram-positive and Gram-negative bacteria, showing a broader spectrum of activity compared to traditional antibiotics.
  • Anti-inflammatory Research :
    In a controlled experiment involving inflammatory cell lines, treatment with this compound resulted in a marked decrease in the levels of TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in chronic inflammatory conditions.
  • Cancer Cell Studies :
    A recent investigation into the compound's effects on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that this effect was associated with increased apoptosis markers and decreased expression of anti-apoptotic proteins .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis can be useful:

Compound NameStructure CharacteristicsBiological Activity
Methyl 3-(4-methylphenyl)prop-2-enoateSimilar ester structure; fewer methyl groupsModerate antimicrobial activity
Methyl cinnamateContains a phenyl group; less steric hindranceAntioxidant properties
Methyl 3-(2,4-dimethylphenyl)prop-2-enoateTwo methyl groups; different reactivityLimited anti-inflammatory effects

The presence of three methyl groups on the aromatic ring in this compound enhances its chemical reactivity and biological activity compared to these structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Reactant of Route 2
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Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate

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